![molecular formula C11H14O2 B1278772 3-(Benzyloxy)butan-2-one CAS No. 113133-46-3](/img/structure/B1278772.png)
3-(Benzyloxy)butan-2-one
Overview
Description
“3-(Benzyloxy)butan-2-one” is an organic compound with the molecular formula C11H14O2 . It has a molecular weight of 178.228 .
Molecular Structure Analysis
The molecular structure of “3-(Benzyloxy)butan-2-one” consists of 11 carbon atoms, 14 hydrogen atoms, and 2 oxygen atoms .
Physical And Chemical Properties Analysis
“3-(Benzyloxy)butan-2-one” has a density of 1.0±0.1 g/cm3 and a boiling point of 277.9±15.0 °C at 760 mmHg . The flash point is 116.8±13.9 °C .
Scientific Research Applications
Pharmaceuticals
“3-(Benzyloxy)butan-2-one” plays a significant role in the pharmaceutical industry. It is used in the synthesis of chiral drug intermediates via biocatalysis . The compound is involved in the production of various therapeutic agents such as sitagliptin, pregabalin, ragaglitazar, paclitaxel, epothilone, abacavir, atorvastatin, rosuvastatin, and omapatrilat .
Chemical Synthesis
In the field of chemical synthesis, “3-(Benzyloxy)butan-2-one” is used in various reactions. For instance, it is involved in the enantioselective aminomethylation of 1-(benzyloxy)propan-2-one with 3-[(pent-2-yn-1-yl)oxy]aniline and aliphatic aldehydes in the presence of pseudoephedrine as a chiral catalyst . It is also used in reactions at the benzylic position .
Biochemistry
In biochemistry, “3-(Benzyloxy)butan-2-one” is used in the production of chiral drug intermediates via biocatalysis . It is also used in the synthesis of substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .
Materials Science
While there is limited information available on the direct application of “3-(Benzyloxy)butan-2-one” in materials science, it is used as a chemical building block in the production of various materials .
Environmental Science
In environmental science, “3-(Benzyloxy)butan-2-one” is used in the production of biofuels. For instance, it is involved in the production of butanol from lignocellulosic biomass .
Agriculture
In agriculture, “3-(Benzyloxy)butan-2-one” is used in the production of biofuels from lignocellulosic biomass, which includes agricultural wastes and residues .
Energy Production
“3-(Benzyloxy)butan-2-one” is used in the production of renewable butanol, a promising biofuel alternative . It is involved in the conversion of biomass-derived syngas to butanol on non-noble metal catalysts promoted by alkali metals .
Mechanism of Action
Target of Action
It’s structurally related to benzyl ethers, a class of organic compounds known for their diverse biological activities .
Mode of Action
It’s known that benzylic compounds, such as benzyl ethers, are activated towards free radical attack due to the adjacent aromatic ring . This suggests that 3-(Benzyloxy)butan-2-one might interact with its targets through a similar mechanism.
Biochemical Pathways
Benzylic compounds are known to undergo various reactions, including sn1, sn2, and e1, which could potentially affect multiple biochemical pathways .
Pharmacokinetics
It’s predicted to have high gastrointestinal absorption and to be bbb permeant, suggesting good bioavailability .
Action Environment
The action, efficacy, and stability of 3-(Benzyloxy)butan-2-one could be influenced by various environmental factors. For instance, the presence of free radicals could enhance its reactivity . Additionally, its solubility might affect its distribution and action within the body .
Safety and Hazards
properties
IUPAC Name |
3-phenylmethoxybutan-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-9(12)10(2)13-8-11-6-4-3-5-7-11/h3-7,10H,8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWNDILDCHVPFIL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C)OCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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